![molecular formula C18H18N6O3 B2370362 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1798457-88-1](/img/structure/B2370362.png)

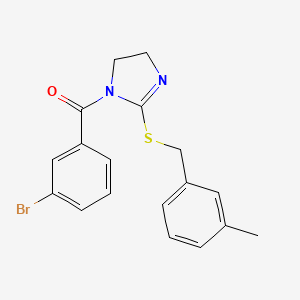

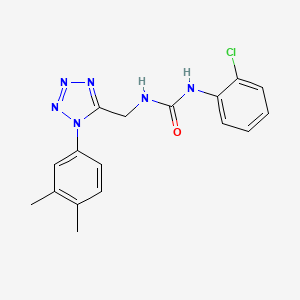

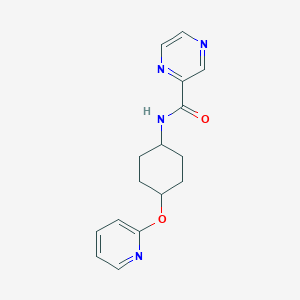

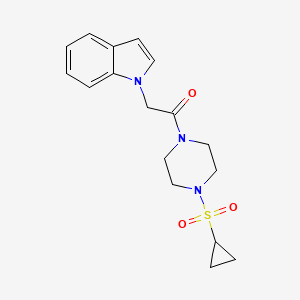

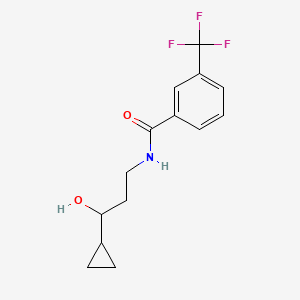

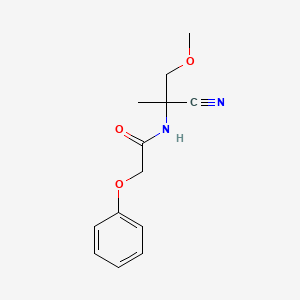

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Research

Research on 1,2,4-triazolo[1,5-a]pyrimidines, which share a similar chemical framework with the compound , has demonstrated significant promise in cardiovascular therapy. These compounds have been explored for their coronary vasodilating and antihypertensive activities, with certain derivatives showing potent effects in preclinical models. For example, studies have highlighted compounds within this family that outperform standard treatments in terms of coronary vasodilation, indicating potential for development into cardiovascular drugs (Sato et al., 1980).

Antitumor and Antimicrobial Applications

Another area of interest is the synthesis of enaminones and their conversion into pyrazoles and related derivatives, showcasing antitumor and antimicrobial activities. These compounds, including those structurally related to the triazolopyrazine class, have been evaluated against various cancer cell lines and microbes, showing inhibitory effects comparable to established treatments. This suggests their utility in developing new therapies for cancer and infectious diseases (Riyadh, 2011).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic systems incorporating triazolopyrazine cores has been a focus due to their potential biological activity. Research has developed methodologies for creating diverse derivatives containing the benzofuran moiety, which are explored for various biological applications. These synthetic approaches provide a foundation for the development of new compounds with potential pharmacological uses (Abdelhamid et al., 2012).

Antiviral Research

Studies have also focused on benzamide-based aminopyrazoles and their conversion into fused heterocycles, demonstrating remarkable activity against avian influenza viruses. This research underlines the versatility of the triazolopyrazine scaffold in developing antiviral agents, particularly those effective against strains of influenza posing public health risks (Hebishy et al., 2020).

Synthesis and Characterization for Antibacterial and Antifungal Activity

The chemical versatility of triazolopyrazine derivatives extends to the synthesis of compounds with significant antibacterial and antifungal properties. Innovative synthetic routes have led to novel pyridones and related compounds exhibiting promising activity against a range of pathogens, highlighting their potential in addressing antimicrobial resistance (Elgemeie et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the 3C-like proteinase . This enzyme plays a crucial role in the life cycle of certain viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .

Mode of Action

The compound interacts with the 3C-like proteinase, forming a complex

Biochemical Pathways

Given its interaction with the 3c-like proteinase, it is likely that it impacts the viral replication process .

Result of Action

Given its interaction with the 3c-like proteinase, it is likely that it inhibits the function of this enzyme, potentially disrupting the viral replication process .

properties

IUPAC Name |

6-methyl-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c1-11-10-24-16(18(27)20-11)15(21-22-24)17(26)19-9-12-4-6-13(7-5-12)23-8-2-3-14(23)25/h4-7,10H,2-3,8-9H2,1H3,(H,19,26)(H,20,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQSMOUSVRSKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4=O)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)

![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)